

Physical and chemical properties of Vanadyl acetylacetone

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Compound of Interest

Compound Name: Vanadyl acetylacetone

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Vanadyl Acetylacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetylacetone, with the chemical formula $\text{VO}(\text{acac})_2$, is a blue-green crystalline coordination complex. It consists of a vanadyl group (VO^{2+}) coordinated to two acetylacetone (acac^-) ligands.^[1] This organometallic compound is notable for its stability and solubility in polar organic solvents, while being insoluble in water.^{[1][2][3]} Its paramagnetic nature and square pyramidal structure contribute to its utility in various chemical and biomedical applications.^[3] In the realm of organic synthesis, it serves as a catalyst, particularly in the epoxidation of allylic alcohols.^{[1][4]} Furthermore, **vanadyl acetylacetone** has garnered significant interest in biomedical research due to its insulin-mimetic properties, showing potential in the management of diabetes.^{[3][5]} This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and application, and a visualization of its role in relevant signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of **vanadyl acetylacetone** are summarized in the tables below, providing a consolidated reference for laboratory and research use.

General and Physical Properties

Property	Value	References
Chemical Formula	$C_{10}H_{14}O_5V$	[1] [6]
Molar Mass	265.16 g/mol	[2] [7]
Appearance	Blue-green crystalline powder	[1] [8]
Density	~1.5 g/cm ³	[2]
Melting Point	235–259 °C (decomposes)	[2] [8] [9] [10]
Boiling Point	174 °C at 0.2 Torr	[1]
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform, benzene, acetone, ether); Negligible in water.	[1] [2] [3] [11]
Stability	Stable, but sensitive to air and may discolor upon exposure. Incompatible with strong oxidizing agents.	[6] [12] [13]

Crystallographic and Structural Data

Property	Value	References
Crystal System	Triclinic	[14] [15]
Space Group	$P\bar{1}$	[14] [15]
Molecular Geometry	Square pyramidal	[2] [3]
V=O Bond Length	1.56 Å	[14]
V-O (equatorial) Bond Lengths	1.96 - 1.98 Å	[14]

Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks/Bands	References
Infrared (IR) Spectroscopy	V=O stretching: ~995 cm ⁻¹ C=O stretching (acetylacetone): ~1518 cm ⁻¹ C-C-C stretching: ~1287, 1526 cm ⁻¹	[16][17]
UV-Vis Spectroscopy (in Chloroform)	Exhibits distinct absorption maxima corresponding to d-d electronic transitions in the visible region and more intense charge-transfer bands in the UV region. A characteristic absorption is observed around 320 nm.	[3][18][19]

Experimental Protocols

Detailed methodologies for the synthesis of **vanadyl acetylacetonate** and its application as a catalyst in epoxidation are provided below.

Synthesis of Vanadyl Acetylacetonate

This protocol describes a common laboratory synthesis starting from a vanadium(IV) salt.

Materials:

- Vanadyl sulfate (VOSO₄)
- Acetylacetone (Hacac)
- Sodium carbonate (Na₂CO₃)
- Distilled water
- Ethanol

- Chloroform (for recrystallization)

Procedure:

- Preparation of Vanadyl Sulfate Solution: Dissolve vanadyl sulfate in a minimal amount of distilled water to create a concentrated solution.
- Reaction with Acetylacetone: To the vanadyl sulfate solution, add acetylacetone. The mixture will likely darken.[20]
- Neutralization and Precipitation: While stirring, slowly add a solution of sodium carbonate in distilled water to the reaction mixture. This will neutralize the sulfuric acid formed during the reaction and precipitate the **vanadyl acetylacetonate**.[1][20]
- Isolation of the Product: Collect the resulting blue-green solid by vacuum filtration and wash it with distilled water.
- Drying and Purification: Dry the crude product in a desiccator. For further purification, the product can be recrystallized from a suitable organic solvent such as chloroform.[20]

Catalytic Epoxidation of Geraniol

This protocol outlines the use of **vanadyl acetylacetonate** as a catalyst for the selective epoxidation of an allylic alcohol.

Materials:

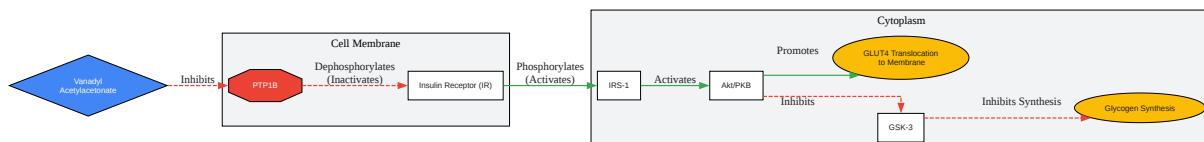
- Geraniol
- **Vanadyl acetylacetonate** (catalyst)
- tert-Butyl hydroperoxide (TBHP) (oxidant)
- A suitable non-polar solvent (e.g., toluene or dichloromethane)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve geraniol and a catalytic amount of **vanadyl acetylacetone** in the chosen solvent.
- Addition of Oxidant: While stirring the solution, slowly add tert-butyl hydroperoxide. The reaction is typically carried out at or below room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution).
- Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the product can be purified by column chromatography.

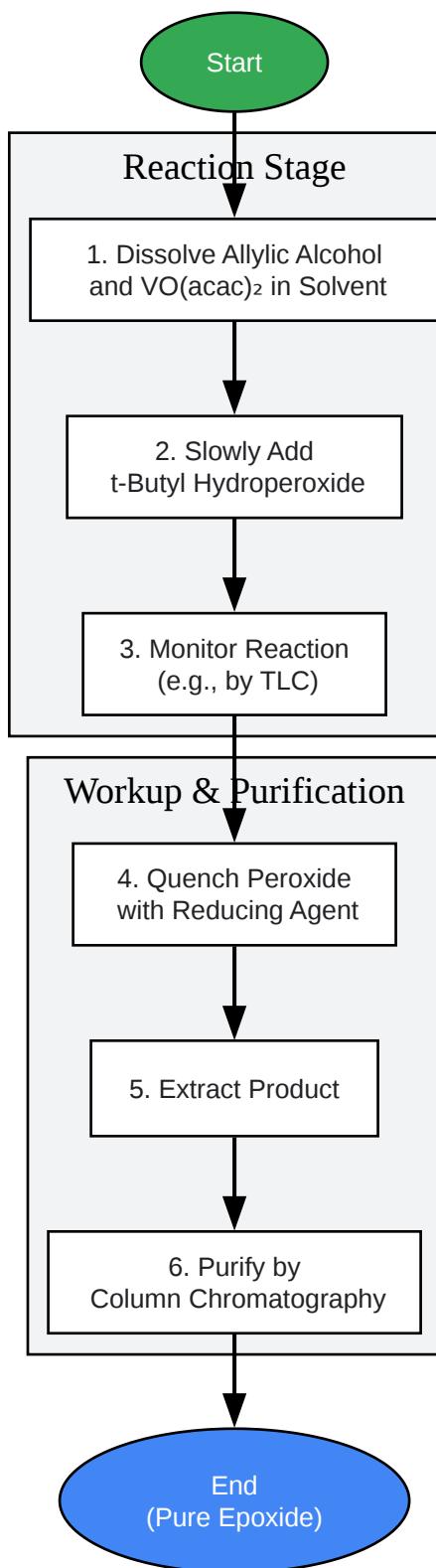
Visualizations

The following diagrams illustrate the insulin-mimetic signaling pathway influenced by **vanadyl acetylacetone** and a general workflow for its use in catalytic epoxidation.



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Caption: Insulin-mimetic signaling pathway of **vanadyl acetylacetone**.



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Caption: Workflow for catalytic epoxidation using **vanadyl acetylacetone**.

Biomedical Significance

Vanadyl acetylacetone has demonstrated insulin-mimetic properties, making it a compound of interest for diabetes research.[21][22] It can stimulate the phosphorylation of protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3).[1] A key mechanism of its action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and thereby deactivates the insulin receptor.[3] By inhibiting PTP1B, **vanadyl acetylacetone** leads to increased phosphorylation of the insulin receptor and its downstream substrates, such as IRS-1. This prolonged activation of the insulin signaling pathway enhances glucose uptake and metabolism, contributing to its anti-diabetic effects.[3][21]

Applications in Organic Synthesis

In the field of organic chemistry, **vanadyl acetylacetone** is primarily utilized as a catalyst for the epoxidation of allylic alcohols using hydroperoxides like tert-butyl hydroperoxide (TBHP).[1][4] The VO(acac)₂-TBHP system exhibits high selectivity, preferentially epoxidizing the double bond at the allylic position.[1] This is attributed to the coordination of the substrate's alcohol group and the hydroperoxide to a vanadium(V) species formed in situ, which directs the epoxidation to the nearby double bond.[1] This catalytic system is a valuable tool for the stereoselective synthesis of complex organic molecules.

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